11alpha-Hydroxytestosterone

Beschreibung

IUPAC Nomenclature and Systematic Naming

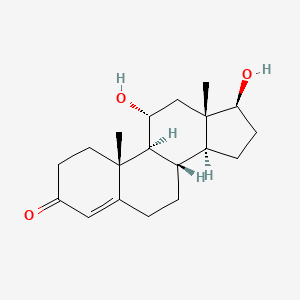

11alpha-Hydroxytestosterone is systematically named (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . This nomenclature reflects its steroid backbone with hydroxyl groups at positions 11 (alpha configuration) and 17 (beta configuration), a methyl group at C10 and C13, and a 3-keto group on the A-ring. The "11alpha" designation specifies the axial orientation of the hydroxyl group at carbon 11, distinguishing it from the 11beta epimer.

Stereochemical Configuration and 3D Conformational Analysis

The compound exhibits a rigid tetracyclic steroidal structure with seven chiral centers. Key stereochemical features include:

- C11 hydroxyl group : Alpha orientation (axial position)

- C17 hydroxyl group : Beta orientation (equatorial position)

- C13 methyl group : Beta orientation

- C10 methyl group : Alpha orientation

X-ray crystallography and NMR studies confirm that the 11alpha-hydroxyl group introduces steric hindrance with the C19 angular methyl group, altering the molecule’s conformational flexibility compared to testosterone. This spatial arrangement reduces binding affinity to androgen receptors but enhances metabolic stability.

Position-Specific Hydroxylation at C11 Alpha Position

The 11alpha-hydroxylation differentiates this compound from adrenal-derived 11beta-hydroxytestosterone. Enzymatic hydroxylation at C11 occurs via cytochrome P450 isoforms (e.g., CYP3A) in hepatic and extrahepatic tissues. The alpha configuration at C11 prevents further oxidation to 11-ketotestosterone, a pathway observed in 11beta-hydroxylated analogs.

Physicochemical Properties

Molecular Formula and Mass Characteristics

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₈O₃ |

| Molecular weight | 304.42 g/mol |

| Exact mass | 304.2038 Da |

| Melting point | 237–240°C |

The molecular weight and formula align with other C19 steroids, but the 11alpha-hydroxyl group increases polarity compared to testosterone (C₁₉H₂₈O₂, 288.43 g/mol).

Solubility and Partition Coefficients

The 11alpha-hydroxyl group enhances water solubility relative to testosterone (logP 3.32), though hydrophobic interactions dominate due to the steroid core.

Spectroscopic and Spectrometric Profiles

- IR spectrum : Characteristic peaks at 3,450 cm⁻¹ (O-H stretch), 1,705 cm⁻¹ (C=O), and 1,250 cm⁻¹ (C-O).

- Mass spectrometry (ESI+) : Major fragments at m/z 304.2 [M+H]⁺, 286.2 [M+H-H₂O]⁺, and 269.2 [M+H-2H₂O]⁺.

- ¹H NMR (CDCl₃) : δ 5.71 (s, 1H, H-4), 3.62 (m, 1H, H-11α), 3.42 (m, 1H, H-17β).

Structure-Activity Relationship

Functional Groups and Reactivity Centers

- 3-Keto group : Essential for androgen receptor binding via hydrogen bonding with Gln711 and Arg752.

- 11alpha-Hydroxyl : Reduces receptor affinity by 90% compared to testosterone but increases metabolic stability.

- 17beta-Hydroxyl : Critical for transcriptional activation of androgen-responsive genes.

The 11alpha-hydroxyl group sterically hinders interactions with the receptor’s ligand-binding domain, as shown in molecular docking studies.

Comparison with Testosterone and Other Hydroxylated Derivatives

The 11alpha-hydroxyl group’s axial orientation disrupts the planar structure required for receptor binding, unlike equatorial 11beta-hydroxylation. Conversely, 11-keto derivatives regain partial activity due to reduced steric bulk.

Eigenschaften

IUPAC Name |

11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDZGFAYWGWSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-12-4 | |

| Record name | NSC34535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Fungal Strains and Fermentation Conditions

The patent US2686792A highlights the use of Rhizopus arrhizus, Rhizopus refleosus, and Rhizopus nigricans (American Type Culture Collection No. 62271) as effective biocatalysts. These fungi are cultivated in nutrient-rich media containing carbon sources (e.g., dextrin, glucose), nitrogen sources (e.g., sodium nitrate), and trace minerals (e.g., magnesium sulfate, potassium dihydrogen phosphate). Fermentation occurs under aerobic conditions at 25–30°C for 72–96 hours, with agitation to ensure oxygen diffusion.

Table 1: Representative Fermentation Conditions and Yields

| Fungal Strain | Substrate | Medium Components | Yield (%) |

|---|---|---|---|

| Rhizopus arrhizus | Testosterone | Corn steep liquor, dextrin, sodium nitrate | 65–70 |

| Rhizopus nigricans | 10-Normethyltestosterone | Dextrin, potassium dihydrogen phosphate | 60–65 |

| Rhizopus refleosus | Testosterone | Corn steep liquor, sodium acetate | 55–60 |

The hydroxylation process is highly substrate-specific. For instance, 10-normethyltestosterone undergoes similar oxygenation to yield 11α-hydroxy-10-normethyltestosterone, demonstrating the versatility of these fungal strains.

Isolation and Purification

Post-fermentation, the oxygenated product is extracted from the culture broth using organic solvents such as ethyl acetate or dichloromethane. The crude extract is washed with aqueous solutions (e.g., sodium bicarbonate) to remove acidic impurities, followed by crystallization from ethyl acetate to obtain pure 11α-hydroxytestosterone. This method achieves a purity of >95%, as confirmed by thin-layer chromatography (TLC) and melting point analysis.

Esterification of 11α-Hydroxytestosterone

Ester derivatives of 11α-hydroxytestosterone are synthesized to enhance stability or modify pharmacological properties. The hydroxyl group at C11 serves as a reactive site for acylation, enabling the formation of esters with varied acyl groups.

Acylation Reagents and Reaction Conditions

The patent US2686792A details the use of acylating agents such as acid anhydrides (e.g., acetic anhydride), acid chlorides (e.g., benzoyl chloride), and ketenes in pyridine or inert solvents (e.g., benzene, toluene). Reactions are conducted at 0–25°C for 0.5–96 hours, with excess reagent ensuring complete esterification. For example:

Table 2: Common Ester Derivatives and Synthesis Parameters

| Ester Derivative | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 11α-Acetoxytestosterone acetate | Acetic anhydride | Pyridine | 24 | 85–90 |

| 11α-Propionyloxytestosterone propionate | Propionic anhydride | Toluene | 48 | 80–85 |

| 11α-Benzoxytestosterone benzoate | Benzoyl chloride | Pyridine | 12 | 75–80 |

Purification of Esters

Esterified products are isolated by precipitation in ice-cold water, followed by solvent extraction and recrystallization. Chromatographic methods (e.g., silica gel column chromatography) are employed for further purification if necessary.

Analytical Characterization

Rigorous analytical protocols ensure the identity and purity of 11α-hydroxytestosterone and its esters.

Spectroscopic Methods

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 240 nm resolve 11α-hydroxytestosterone from impurities, achieving a retention time of 8.2 minutes.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) MS/MS identifies molecular ions ([M+H]⁺ at m/z 305.2 for 11α-hydroxytestosterone) and fragmentation patterns.

Challenges and Optimization Strategies

Substrate Solubility

Poor aqueous solubility of testosterone derivatives can limit biotransformation efficiency. Strategies include:

Byproduct Formation

Oxidation at C17 or C3 positions may occur during fermentation, generating adrenosterone or androstenedione. These are minimized by:

Analyse Chemischer Reaktionen

Types of Reactions: 11alpha-Hydroxytestosterone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone, forming 11-ketotestosterone.

Reduction: The compound can be reduced to form dihydrotestosterone derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products:

Oxidation: 11-Ketotestosterone

Reduction: Dihydrotestosterone derivatives

Substitution: Various substituted steroids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Precursor in Synthesis

11alpha-Hydroxytestosterone serves as a precursor in the synthesis of various steroidal compounds. It can undergo oxidation to yield 11-Ketotestosterone and reduction to produce dihydrotestosterone derivatives. Additionally, it can participate in substitution reactions to create various substituted steroids depending on the reagents used.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard. Its unique properties allow researchers to calibrate assays and ensure accuracy in the quantification of other steroids in biological samples.

Biological Applications

Role in Steroid Metabolism

Research indicates that this compound plays a significant role in steroid metabolism. It is involved in the metabolic pathways of adrenal androgens, particularly in conditions like polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia. Elevated levels of 11-oxygenated steroids, including this compound, have been associated with hyperandrogenic disorders .

Impact on Androgen Receptors

The compound interacts with androgen receptors, influencing gene expression related to various physiological processes. Studies have shown that this compound can activate androgen receptors similarly to testosterone, although its potency may vary . This property makes it a candidate for further investigation in androgen-related diseases.

Medical Applications

Hormone Replacement Therapy

Ongoing research explores the potential therapeutic applications of this compound in hormone replacement therapy. Its ability to modulate androgen levels may offer benefits for individuals with low testosterone levels or those undergoing androgen deprivation therapy.

Prostate Cancer Research

Recent studies highlight the role of this compound and its derivatives in prostate cancer. These compounds have been shown to activate androgen receptors and promote cell growth in androgen-dependent prostate cancer cell lines, suggesting their potential as targets for therapeutic intervention .

Study on Hyperandrogenism

A study involving patients with classic 21-hydroxylase deficiency found that levels of this compound were significantly elevated compared to control groups. This elevation was linked to hyperandrogenism and associated symptoms such as hirsutism and menstrual irregularities .

Prostate Cancer Analysis

In another study focusing on castration-resistant prostate cancer (CRPC), researchers observed that concentrations of 11-Ketotestosterone (a derivative of this compound) were significantly higher in patients compared to healthy controls. This correlation suggests that these compounds may contribute to disease progression through androgen receptor activation .

Wirkmechanismus

The mechanism of action of 11alpha-Hydroxytestosterone involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The compound can also be metabolized to other active steroids, which further exert their effects through similar pathways .

Vergleich Mit ähnlichen Verbindungen

- 11beta-Hydroxytestosterone

- 4-Hydroxytestosterone

- 11-Ketotestosterone

- 11beta-Hydroxydihydrotestosterone

Comparison: 11alpha-Hydroxytestosterone is unique due to the specific position of the hydroxyl group, which influences its biological activity and metabolic pathways. Compared to 11beta-Hydroxytestosterone, it has different receptor binding affinities and metabolic stability. The presence of the hydroxyl group at the 11alpha position also distinguishes it from other hydroxylated testosterone derivatives .

Biologische Aktivität

11alpha-Hydroxytestosterone (11α-OHT) is a steroid hormone that plays a significant role in various biological processes, primarily as a metabolite of testosterone. Its biological activity is characterized by its interaction with androgen receptors and its metabolic pathways, which influence cellular functions, gene expression, and overall androgenic activity. This article provides a comprehensive overview of the biological activity of 11α-OHT, including its biochemical properties, mechanisms of action, and implications in health and disease.

11α-OHT is synthesized through the hydroxylation of testosterone, primarily mediated by enzymes such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2. These enzymes are crucial for the conversion of testosterone into various metabolites, including 11α-OHT. The compound's structure, particularly the position of the hydroxyl group at the 11α position, distinguishes it from other hydroxylated testosterone derivatives and influences its biological activity.

Key Enzymatic Interactions

- Cytochrome P450 (CYP) : Involved in the hydroxylation process.

- 11β-Hydroxysteroid Dehydrogenase : Facilitates the interconversion between active and inactive steroid forms.

The primary mechanism of action for 11α-OHT involves its binding to androgen receptors (AR). Upon binding, it modulates the expression of specific genes that are involved in various physiological processes such as:

- Cell Proliferation : Influences growth in androgen-responsive tissues.

- Metabolism : Alters metabolic pathways associated with energy utilization.

- Apoptosis : Affects programmed cell death in certain cell types.

Cellular Effects

Research indicates that 11α-OHT can affect:

- Gene Expression : Regulates genes associated with growth and metabolism.

- Cell Differentiation : Impacts the differentiation processes in androgen-sensitive tissues.

Comparative Analysis with Related Compounds

The biological activity of 11α-OHT can be compared to other related compounds such as 11β-Hydroxytestosterone (11β-OHT) and 11-Ketotestosterone (11KT).

| Compound | Receptor Binding Affinity | Biological Activity |

|---|---|---|

| This compound | Moderate | Influences growth and metabolism |

| 11beta-Hydroxytestosterone | Higher | More potent androgenic effects |

| 11-Ketotestosterone | Similar to Testosterone | Strong androgenic effects |

Case Studies and Research Findings

Recent studies have highlighted the importance of 11α-OHT in various clinical contexts:

- Polycystic Ovary Syndrome (PCOS) :

- Congenital Adrenal Hyperplasia (CAH) :

- Prostate Cancer :

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing and characterizing 11α-Hydroxytestosterone in experimental settings?

- Methodological Answer : Synthesis typically involves enzymatic hydroxylation of testosterone precursors using cytochrome P450 enzymes. Characterization requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to confirm structural integrity and purity ≥98% . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereospecific hydroxylation at the 11α position. Researchers must adhere to protocols for crystalline solid storage (-20°C) to prevent degradation .

Q. How can 11α-Hydroxytestosterone be quantitatively detected in biological samples (e.g., urine, serum)?

- Methodological Answer : Enzyme-linked immunosorbent assay (ELISA) kits optimized for steroid detection are recommended. Ensure proper sample dilution to avoid exceeding standard curve limits (e.g., 1:10 dilution in assay buffer) and validate cross-reactivity with structurally similar androgens . For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, with protocols emphasizing rigorous quality control (QC) samples to minimize matrix effects .

Q. What is the biological significance of 11α-Hydroxytestosterone in androgen metabolism pathways?

- Methodological Answer : 11α-Hydroxytestosterone is a minor metabolite in androgen pathways, with potential roles in modulating androgen receptor (AR) activity. In vitro studies require AR-transfected cell lines (e.g., HEK293) to assess binding affinity via competitive displacement assays. Researchers should compare results with reference standards (e.g., testosterone, dihydrotestosterone) and normalize data to total protein content .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for 11α-Hydroxytestosterone across studies?

- Methodological Answer : Contradictions often arise from variations in experimental design, such as differences in cell lines, assay conditions (e.g., serum-free vs. serum-containing media), or incomplete blinding. Conduct meta-analyses using PRISMA guidelines to evaluate bias risks (e.g., allocation concealment, randomization quality) and apply random-effects models to account for heterogeneity . Sensitivity analyses should exclude underpowered studies or those with high risk of confounding variables (e.g., cross-reactivity in immunoassays) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in 11α-Hydroxytestosterone studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. For in vivo studies, mixed-effects models account for inter-individual variability. Report 95% confidence intervals and apply Bonferroni corrections for multiple comparisons. Transparently document raw data and outlier exclusion criteria to enhance reproducibility .

Q. How can researchers ensure ethical compliance when studying 11α-Hydroxytestosterone in human trials?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent, emphasizing risks of androgen exposure (e.g., hormonal imbalance). For biomarker studies, anonymize participant data and store it securely with restricted access. Include data safety monitoring boards (DSMBs) to oversee adverse event reporting .

Critical Considerations for Experimental Design

- Reproducibility : Pre-register study protocols on platforms like ClinicalTrials.gov and include detailed supplementary materials (e.g., reagent lot numbers, instrument calibration logs) .

- Bias Mitigation : Implement double-blinding in cell-based assays and randomize treatment groups using block randomization methods .

- Data Transparency : Share raw datasets in public repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.